molecular formula C14H11Cl2N3OS B3360657 4H-1,3-Thiazin-4-one, 2-(2,4-dichlorophenyl)tetrahydro-3-pyrazinyl- CAS No. 89442-28-4

4H-1,3-Thiazin-4-one, 2-(2,4-dichlorophenyl)tetrahydro-3-pyrazinyl-

Cat. No.: B3360657
CAS No.: 89442-28-4
M. Wt: 340.2 g/mol
InChI Key: SULABOHUWLKKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,3-Thiazin-4-one, 2-(2,4-dichlorophenyl)tetrahydro-3-pyrazinyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazin-4-one derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H-1,3-Thiazin-4-one derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazin-4-one derivatives involves their interaction with biological targets through hydrogen bonding and π–π interactions. These compounds can act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity. They can also interact with receptors, acting as antagonists or agonists depending on the specific structure and substituents present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Thiazin-4-one, 2-(2,4-dichlorophenyl)tetrahydro-3-pyrazinyl- is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the 2,4-dichlorophenyl group and the tetrahydro-3-pyrazinyl moiety differentiates it from other thiazine derivatives and contributes to its unique properties .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-pyrazin-2-yl-1,3-thiazinan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3OS/c15-9-1-2-10(11(16)7-9)14-19(13(20)3-6-21-14)12-8-17-4-5-18-12/h1-2,4-5,7-8,14H,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULABOHUWLKKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N(C1=O)C2=NC=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742006
Record name 2-(2,4-Dichlorophenyl)-3-(pyrazin-2-yl)-1,3-thiazinan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89442-28-4
Record name 2-(2,4-Dichlorophenyl)-3-(pyrazin-2-yl)-1,3-thiazinan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1,3-Thiazin-4-one, 2-(2,4-dichlorophenyl)tetrahydro-3-pyrazinyl-
Reactant of Route 2
4H-1,3-Thiazin-4-one, 2-(2,4-dichlorophenyl)tetrahydro-3-pyrazinyl-
Reactant of Route 3
4H-1,3-Thiazin-4-one, 2-(2,4-dichlorophenyl)tetrahydro-3-pyrazinyl-
Reactant of Route 4
4H-1,3-Thiazin-4-one, 2-(2,4-dichlorophenyl)tetrahydro-3-pyrazinyl-
Reactant of Route 5
4H-1,3-Thiazin-4-one, 2-(2,4-dichlorophenyl)tetrahydro-3-pyrazinyl-
Reactant of Route 6
Reactant of Route 6
4H-1,3-Thiazin-4-one, 2-(2,4-dichlorophenyl)tetrahydro-3-pyrazinyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.